4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)aniline
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Overview
Description
4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)benzenamine is an aromatic amine compound with the molecular formula C7H4BrClF3NO. This compound is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring, making it a highly functionalized aromatic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)benzenamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)benzenamine can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The amine group can be oxidized to form nitro compounds or reduced to form more substituted amines.
Coupling reactions: This compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)benzenamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)benzenamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-(trifluoromethoxy)benzenamine: Similar structure but different substitution pattern.
4-Chloro-2-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)benzenamine is unique due to its specific combination of halogen and trifluoromethoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
Molecular Formula |
C7H3BrClF4NO |
---|---|
Molecular Weight |
308.45 g/mol |
IUPAC Name |
4-bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H3BrClF4NO/c8-2-1-3(15-7(11,12)13)6(14)4(9)5(2)10/h1H,14H2 |
InChI Key |
GHTCYWILQSOZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Cl)N)OC(F)(F)F |
Origin of Product |
United States |
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